molecular formula C12H19N3 B1438167 1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 1039952-75-4

1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No. B1438167
CAS RN: 1039952-75-4
M. Wt: 205.3 g/mol
InChI Key: BSKFVHPAVOWLBA-UHFFFAOYSA-N
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Description

“1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a chemical compound with the CAS Number 1039952-75-4 . It has a molecular weight of 205.3 and its IUPAC name is 1-[1-(4-pyridinyl)ethyl]-4-piperidinamine . This compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C12H19N3 . The InChI Code is 1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted density of 1.058±0.06 g/cm3 and a predicted boiling point of 314.2±37.0 °C . The compound is a liquid at room temperature .

Scientific Research Applications

Synthesis of Novel Compounds

  • Development of Chiral Catalysts : A study described the synthesis of novel chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives, highlighting the compound's role in stereoselective catalysis. These catalysts were prepared via a facile method, showcasing the compound's potential in organic synthesis (Tian et al., 2012).

  • Microwave-Assisted Synthesis : Another study reported the efficient microwave-assisted synthesis of carboxamides from ethyl 5-hydroxy-1-phenyl-1H-pyrazole-4-carboxylate and primary aliphatic amines, showcasing a method that could potentially be applied to synthesize derivatives of "1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine" (Milosevic et al., 2015).

Advanced Materials and Medicinal Chemistry

  • Enhanced Fluorescence and Second Harmonic Generation : Research into bis-substituted dicyanoquinodimethanes, using ethylene spacer and amine functionalities related to "this compound," revealed significant properties such as strong fluorescence and second harmonic generation, indicating potential applications in materials science (Raghavaiah et al., 2016).

  • Anticancer Activity of Piperazine Derivatives : A study on the synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives evaluated their anticancer activity. This underscores the importance of structural analogs of "this compound" in developing potential therapeutic agents (Kumar et al., 2013).

Chemical Activation and Derivative Synthesis

  • Chemical Activation by Formaldehyde : Research on piperidine, a related structure, focused on its activation by formaldehyde and the formation of Maillard reaction products, providing insights into the reactivity and potential applications of "this compound" in food chemistry and beyond (Nikolov & Yaylayan, 2010).

  • Synthesis of 1H-1,2,3-Triazole Derivatives : A method for constructing 1H-1,2,3-triazole-4-carboxylic acid derivatives with a hydrogenated pyridine fragment was shown, emphasizing the versatility of pyridine and piperidine derivatives in synthesizing structurally diverse compounds with potential biological activity (Pokhodylo, 2018).

Safety and Hazards

The safety information available indicates that “1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine” is potentially hazardous. The associated pictograms are GHS05 and GHS07, and the signal word is “Danger”. Hazard statements include H302, H315, H318, and H335 .

Future Directions

While specific future directions for “1-[1-(Pyridin-4-yl)ethyl]piperidin-4-amine” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are a vital cornerstone in the production of drugs . They are being utilized in different therapeutic applications, indicating a promising future in the field of drug discovery .

properties

IUPAC Name

1-(1-pyridin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-10(11-2-6-14-7-3-11)15-8-4-12(13)5-9-15/h2-3,6-7,10,12H,4-5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKFVHPAVOWLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC=C1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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